5,7-bis(difluoromethyl)-N-(1-methyl-1H-benzimidazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5,7-BIS(DIFLUOROMETHYL)-N~2~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a synthetic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities, including antibacterial, cytotoxic, antifungal, and antitumor properties . The presence of difluoromethyl groups enhances the biological activity, metabolic stability, and binding affinity to receptors .
Preparation Methods
The synthesis of 5,7-BIS(DIFLUOROMETHYL)-N~2~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . The reaction conditions vary depending on the desired regioselectivity:
In acetic acid: Predominantly forms 7-difluoromethylpyrazolo[1,5-a]pyrimidines.
In trifluoroacetic acid: Predominantly forms 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives.
Chemical Reactions Analysis
5,7-BIS(DIFLUOROMETHYL)-N~2~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halogenation or alkylation reactions using reagents like halogens or alkyl halides.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Exhibits antibacterial, cytotoxic, antifungal, and antitumor activities.
Mechanism of Action
The mechanism of action of 5,7-BIS(DIFLUOROMETHYL)-N~2~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The difluoromethyl groups enhance the compound’s binding affinity to receptors, increasing its biological activity . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in bacterial and cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines with different substituents:
Zaleplon: An anxiolytic and sedative drug containing the pyrazolo[1,5-a]pyrimidine ring.
Indiplon: Another sedative drug with a similar structure.
Ocinaplon: A drug used for its anxiolytic properties.
The uniqueness of 5,7-BIS(DIFLUOROMETHYL)-N~2~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in the presence of two difluoromethyl groups, which significantly enhance its biological activity and stability compared to other similar compounds .
Properties
Molecular Formula |
C17H12F4N6O |
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Molecular Weight |
392.31 g/mol |
IUPAC Name |
5,7-bis(difluoromethyl)-N-(1-methylbenzimidazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C17H12F4N6O/c1-26-11-5-3-2-4-8(11)23-17(26)24-16(28)10-7-13-22-9(14(18)19)6-12(15(20)21)27(13)25-10/h2-7,14-15H,1H3,(H,23,24,28) |
InChI Key |
RATDRSLDKHPZRK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC(=O)C3=NN4C(=CC(=NC4=C3)C(F)F)C(F)F |
Origin of Product |
United States |
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